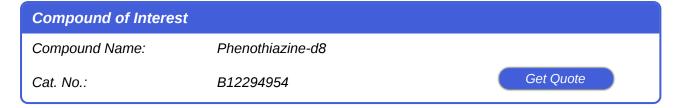


An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-d8

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Phenothiazine-d8**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this deuterated compound. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Physicochemical Properties

Phenothiazine-d8 is the deuterated analog of phenothiazine, a well-known heterocyclic compound that forms the structural backbone of a class of antipsychotic drugs. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, which can have significant implications for its metabolic stability and pharmacokinetic profile.

General Properties



Property	Value	Source
Chemical Name	Phenothiazine-1,2,3,4,6,7,8,9-d8	N/A
CAS Number	1219803-41-4	[1][2]
Molecular Formula	C12HD8NS	[1]
Molecular Weight	207.32 g/mol	[1]
Appearance	Yellow Solid	[1]
Purity	≥98% (atom D)	[1]

Thermal Properties

Precise experimental data for the melting and boiling points of **Phenothiazine-d8** are not readily available in the surveyed literature. However, the values for its non-deuterated counterpart, Phenothiazine (CAS 92-84-2), can be used as a close approximation. Isotopic substitution with deuterium typically has a minimal effect on these bulk properties.

Property	Value (for Phenothiazine)	Source
Melting Point	185.1 °C	[3]
Boiling Point	371 °C	[4]

Solubility

Detailed solubility studies for **Phenothiazine-d8** in a range of solvents have not been extensively published. The solubility of the parent compound, phenothiazine, provides a useful reference.



Solvent	Solubility (for Phenothiazine)	Source
Water	Insoluble	[4]
Hot Acetic Acid	Soluble	[4]
Benzene	Soluble	[4]
Ether	Soluble	[4]
Petroleum Ether	Insoluble	[4]
Chloroform	Insoluble	[4]

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key physicochemical and structural properties of **Phenothiazine-d8**. These are based on standard laboratory techniques and methodologies applied to similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity, structure, and isotopic purity of **Phenothiazine-d8**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of Phenothiazine-d8 in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired spectral window.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Spectroscopy:
 - Acquire a proton NMR spectrum to verify the absence of signals in the aromatic region, confirming the high level of deuteration.
 - Residual proton signals from the solvent or minor impurities can be used as internal references.



- ²H (Deuterium) NMR Spectroscopy:
 - Acquire a deuterium NMR spectrum to observe the signals corresponding to the deuterium atoms on the phenothiazine ring.
 - This provides direct evidence of deuteration and can be used to confirm the positions of the deuterium labels.
- ¹³C NMR Spectroscopy:
 - Acquire a carbon-13 NMR spectrum to identify the carbon skeleton of the molecule.
 - The coupling between carbon and deuterium (C-D) will result in characteristic splitting patterns, further confirming the locations of deuteration.
- Data Analysis: Process the spectra using appropriate software to assign peaks, determine chemical shifts (ppm), and calculate coupling constants (Hz). The integration of signals in the ²H NMR can be used to estimate the isotopic purity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of **Phenothiazine-d8**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Phenothiazine-d8** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Ionization: Introduce the sample into the mass spectrometer. ESI is a soft ionization technique that is well-suited for producing intact molecular ions.
- Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of



Phenothiazine-d8.

• Data Analysis: Determine the exact mass of the molecular ion. This value should be compared to the theoretical exact mass of C₁₂HD₈NS to confirm the elemental composition. The isotopic pattern of the molecular ion peak will also reflect the presence of deuterium.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Phenothiazine-d8** and to observe the vibrational modes involving deuterium.

Methodology:

- Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Spectral Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands.
 Key vibrational modes to observe include:
 - C-D stretching: These vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.
 - N-H stretching: The N-H stretch of the secondary amine should be observable (typically around 3300-3500 cm⁻¹).
 - Aromatic C=C stretching: These bands will be present in the 1400-1600 cm⁻¹ region.
 - C-N and C-S stretching: These vibrations will appear in the fingerprint region (below 1400 cm⁻¹).

Signaling Pathway



Phenothiazine and its derivatives are well-known for their antipsychotic effects, which are primarily mediated through their interaction with dopamine receptors in the central nervous system. The primary mechanism of action is the antagonism of the D2 subtype of dopamine receptors.



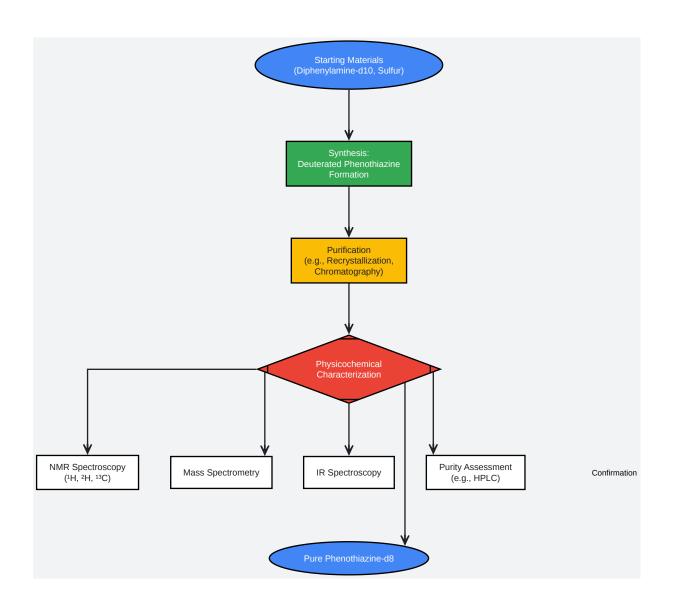
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Caption: Dopamine D2 Receptor Antagonism by **Phenothiazine-d8**.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **Phenothiazine-d8**.





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Caption: Synthesis and Characterization Workflow for **Phenothiazine-d8**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12294954#phenothiazine-d8-physicochemical-properties]

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